

Technical Guide: 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol

Cat. No.: B175461

[Get Quote](#)

CAS Number: 118705-01-4

This technical guide provides a comprehensive overview of **2-[(3-Amino-2-pyridinyl)amino]-1-ethanol**, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of in-depth experimental data for this specific compound, this guide presents its known properties and contextualizes its potential applications and synthesis through established knowledge of the broader class of aminopyridine derivatives.

Physicochemical Properties

The fundamental physicochemical properties of **2-[(3-Amino-2-pyridinyl)amino]-1-ethanol** are summarized in the table below.

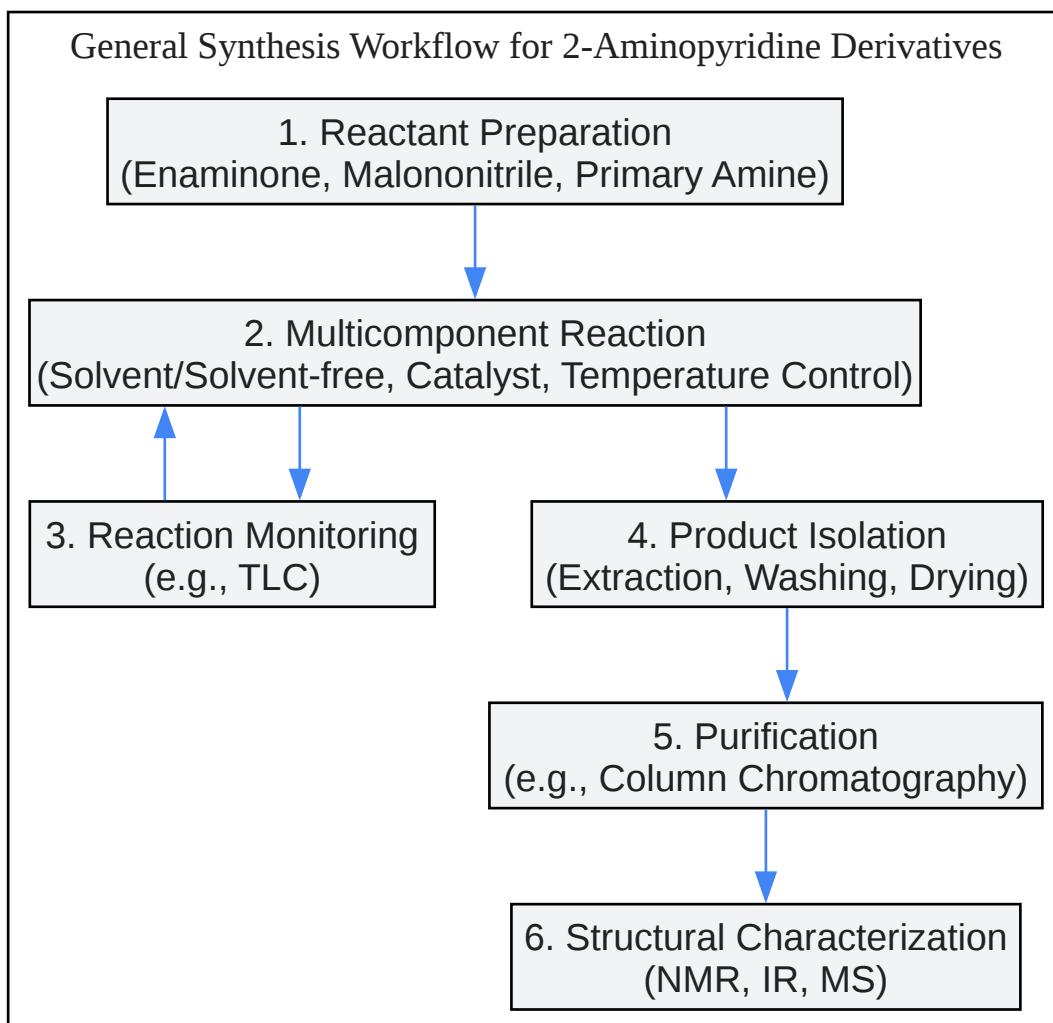
Property	Value	Source
CAS Number	118705-01-4	[1] [2]
Molecular Formula	C7H11N3O	[1]
Molecular Weight	153.18 g/mol	[1]
Density	1.293 g/cm ³	[1]
EINECS Number	N/A	
Synonyms	2-[(3-Amino-2-pyridinyl)amino]ethanol	[1] [2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-[(3-Amino-2-pyridinyl)amino]-1-ethanol** is not readily available in the public domain, several general methods for the synthesis of 2-aminopyridine derivatives have been established. These methods can likely be adapted for the synthesis of the target compound.

One common approach involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring with an appropriate amine.[\[3\]](#) Another versatile method is the multicomponent reaction, which allows for the efficient synthesis of a variety of substituted 2-aminopyridines from simple precursors.[\[4\]](#)[\[5\]](#)

General Experimental Protocol for the Synthesis of 2-Aminopyridine Derivatives via Multicomponent Reaction:


This protocol is a generalized procedure based on the synthesis of various 2-aminopyridine derivatives and may require optimization for the specific synthesis of **2-[(3-Amino-2-pyridinyl)amino]-1-ethanol**.

- Reactant Preparation: An appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (in this case, 2-aminoethanol) (1 mmol) are prepared.[\[4\]](#)
- Reaction Initiation: The reactants are combined, potentially with a catalyst and solvent, depending on the specific reaction conditions being optimized. Some multicomponent

reactions for 2-aminopyridine synthesis can proceed under solvent-free conditions.[4][5]

- Reaction Progression: The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).[4] The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).
- Product Isolation and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve extraction, washing, and drying of the organic phase. The crude product is then purified, typically by column chromatography, to yield the final 2-aminopyridine derivative.[3]
- Characterization: The structure and purity of the synthesized compound are confirmed using various analytical techniques, such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR), and Mass Spectrometry (MS).[4]

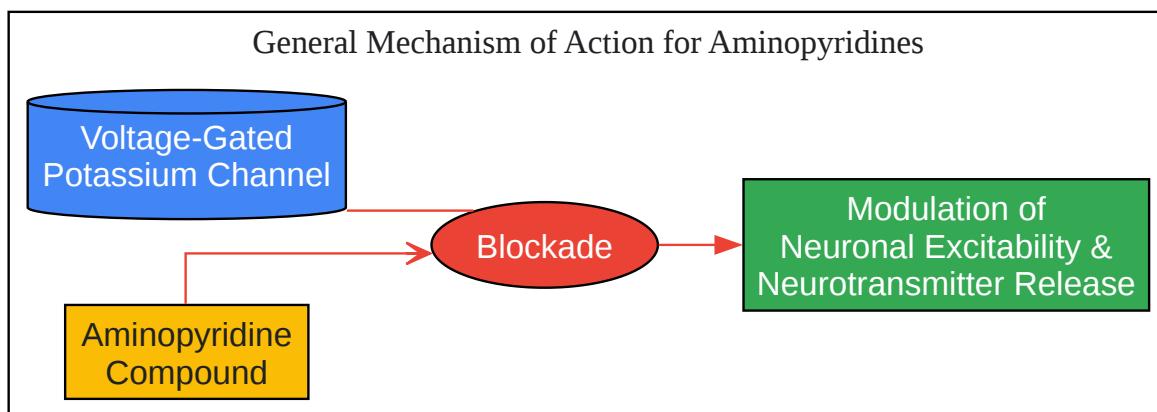
Below is a workflow diagram illustrating a general synthesis approach for 2-aminopyridine derivatives.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 2-aminopyridine derivatives.

Potential Applications in Drug Development

Aminopyridine and its derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities.^[6] They are known to interact with various enzymes and receptors, making them valuable scaffolds for drug design.^[6] While specific applications for **2-[(3-Amino-2-pyridinyl)amino]-1-ethanol** are not documented, its structural motifs suggest potential utility in several therapeutic areas.


- **Neurological Disorders:** Many aminopyridine compounds have been investigated for their potential in treating neurological disorders.^{[7][8]} The aminopyridine core can be a key

pharmacophore for interacting with targets in the central nervous system.

- Oncology: Certain aminopyridine derivatives have shown anti-cancer properties.[9] The development of novel aminopyridine-based compounds is an active area of cancer research.
- Inflammatory Diseases: The anti-inflammatory potential of heterocyclic compounds containing β -amino acid moieties, which share structural similarities with the title compound, has been noted.[10]

The primary mechanism of action for many biologically active aminopyridines is the blockade of voltage-gated potassium channels.[6] This action can modulate neuronal excitability and neurotransmitter release, which is relevant for various pathological conditions.

The diagram below illustrates the general mechanism of action for aminopyridine compounds as potassium channel blockers.

[Click to download full resolution via product page](#)

Simplified diagram of aminopyridines as potassium channel blockers.

Conclusion

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol, identified by CAS number 118705-01-4, is a member of the pharmacologically significant aminopyridine class of compounds. While detailed experimental data for this specific molecule is limited, its structural features suggest potential for further investigation in drug discovery and development, particularly in the areas of

neurology and oncology. The synthesis of this compound can likely be achieved through established methods for preparing 2-aminopyridine derivatives. Further research is warranted to fully elucidate the biological activity and therapeutic potential of **2-[(3-Amino-2-pyridinyl)amino]-1-ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[(3-氨基-2-吡啶基)氨基]乙醇 CAS#: 118705-01-4 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175461#2-3-amino-2-pyridinyl-amino-1-ethanol-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com